4-(4-fluorophenyl)oxan-4-ol
Description
4-(4-Fluorophenyl)oxan-4-ol is a fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-fluorophenyl group and a hydroxyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group may participate in hydrogen bonding, influencing solubility and target binding .
Properties
CAS No. |
1339223-85-6 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)oxan-4-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-fluorophenyl)oxan-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxan-4-ol structure can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Properties of 4-(4-Fluorophenyl)oxan-4-ol and Analogues
Key Observations :
- Conformational Flexibility: Analogues like Compound 4 exhibit planar molecular conformations, while this compound’s oxane ring introduces slight non-planarity, affecting crystal packing .
Table 2: Comparative Bioactivity Data
Key Observations :
- Substituent Sensitivity: Minor structural changes (e.g., replacing pyrrole with oxane) drastically alter bioactivity. The DMHG-based pyrrole shows potent kinase inhibition (IC50 = 0.13 µM), while structurally distinct azepino-pyrroles are inactive .
- Metabolic Stability : The hydroxyl group in this compound may render it susceptible to glucuronidation, similar to ezetimibe metabolites .
Stability and Reactivity
- Enzymatic Modification : Fungal biotransformation studies (e.g., Beauveria bassiana) show that halogenated compounds like this compound may undergo hydroxylation or oxidation, altering their pharmacological profile .
- Catalytic Efficiency : Longer carbon chains between carboxylate and aryl groups (e.g., 5-(4-fluorophenyl)valeric acid) enhance substrate activity in enzymatic systems, suggesting that oxane ring substitution could optimize interactions in drug-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
